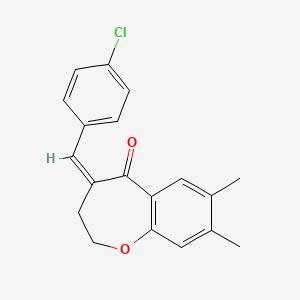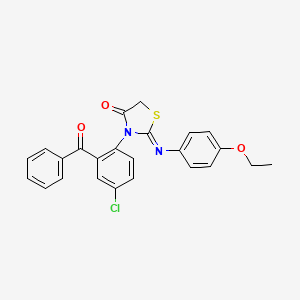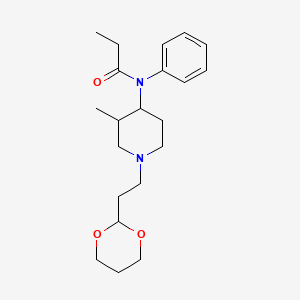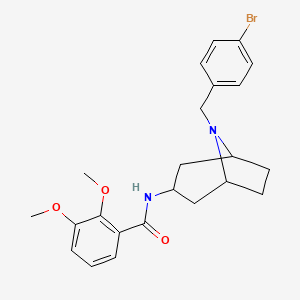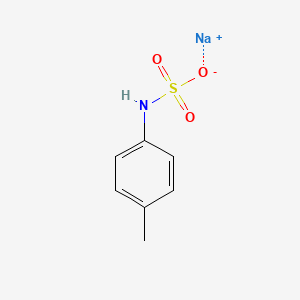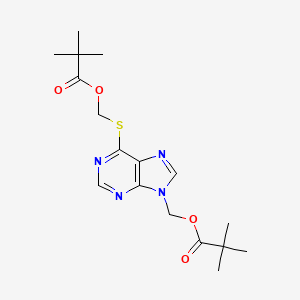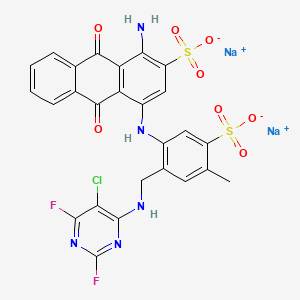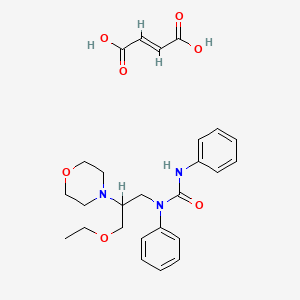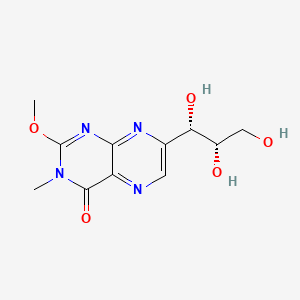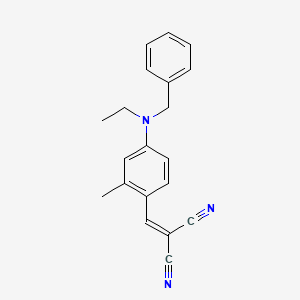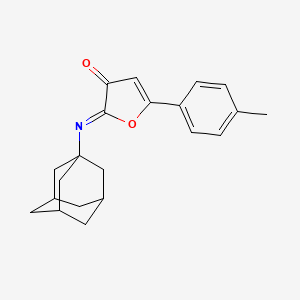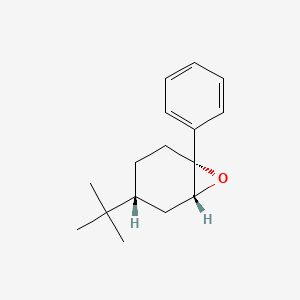
7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(410)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- typically involves multiple steps, including the formation of the bicyclic core and the introduction of the phenyl and tert-butyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features can provide insights into the mechanisms of biological processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits in treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its properties may be exploited to develop new products with enhanced performance.
作用機序
The mechanism by which 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic structures with different substituents. Examples are:
- 7-Oxabicyclo(4.1.0)heptane derivatives with different alkyl or aryl groups.
- Other oxabicyclic compounds with variations in ring size or functional groups.
Uniqueness
The uniqueness of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- lies in its specific combination of substituents and stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
4341-22-4 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
(1R,4R,6R)-4-tert-butyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H22O/c1-15(2,3)13-9-10-16(14(11-13)17-16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-,16-/m1/s1 |
InChIキー |
HMDSXEJWYVODOY-IIAWOOMASA-N |
異性体SMILES |
CC(C)(C)[C@@H]1CC[C@]2([C@@H](C1)O2)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)C1CCC2(C(C1)O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



